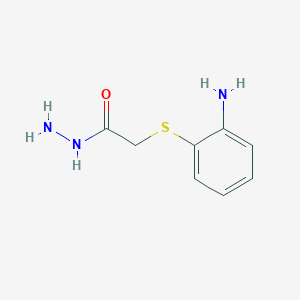

2-(2-Aminophenylthio)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)sulfanylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYBOVOABVSMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Hydrazide Chemistry and Thioether Frameworks

The chemical architecture of 2-(2-Aminophenylthio)acetohydrazide is distinguished by two key functional groups that confer specific properties and reactivity: the acetohydrazide tail and the thioether linkage.

The hydrazide group (-CONHNH₂) is a cornerstone of modern organic and medicinal chemistry. Hydrazides are widely recognized as versatile building blocks for the synthesis of a vast array of heterocyclic compounds. core.ac.uk The nucleophilic nature of the terminal -NH₂ group allows for condensation reactions with aldehydes and ketones to form hydrazones, a class of Schiff bases with significant biological and analytical applications. researchgate.net Furthermore, the hydrazide moiety is a common pharmacophore in drug discovery, with many derivatives exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties. core.ac.uk Research on related acetohydrazide derivatives has shown that they can serve as precursors to biologically active molecules, with their effects often depending on the other substituents present in the structure. bldpharm.com

The thioether group (C-S-C) within the molecule provides structural flexibility and acts as a potential coordination site. In the broader context of materials science, thioether-containing ligands are integral to the construction of advanced materials like metal-organic frameworks (MOFs). These frameworks are porous, crystalline materials with applications in catalysis, gas storage, and sensing. The sulfur atom in a thioether can act as a soft donor, forming stable bonds with various metal ions, which is a critical aspect in the design of such functional materials.

Significance of the 2 Aminophenylthio Moiety in Organic Synthesis and Coordination Chemistry

The 2-aminophenylthio group, which forms the core of the target molecule, is derived from 2-aminothiophenol (B119425). This moiety is a highly valuable precursor in organic synthesis, particularly for the construction of heterocyclic systems like benzothiazoles. nih.gov The presence of both an amino group and a thioether linkage on an aromatic ring creates a versatile scaffold for further chemical transformations.

In the realm of coordination chemistry, the 2-aminophenylthio moiety functions as a potent multidentate ligand. The nitrogen of the amino group and the sulfur of the thioether can both donate lone pairs of electrons to a central metal ion, forming stable chelate rings. This chelation enhances the stability of the resulting metal complexes. The ability to act as a tridentate ligand (often involving the hydrazide group's nitrogen or oxygen atoms as well) makes 2-(2-Aminophenylthio)acetohydrazide a prime candidate for creating novel coordination compounds. Research on analogous ligands demonstrates that their metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, Schiff bases derived from 2-aminothiophenol and its derivatives are known to form stable complexes with transition metals like nickel, copper, and chromium. researchgate.netnih.gov

Overview of Current Academic Research Trajectories

Established Synthetic Routes

Synthesis from 2-Aminothiophenol and Hydrazine (B178648) Derivatives

A primary and well-established method for the synthesis of this compound involves the reaction of 2-aminothiophenol with a suitable haloacetyl derivative, followed by treatment with hydrazine. This pathway leverages the nucleophilic character of the thiol group in 2-aminothiophenol to displace a halogen atom from a haloacetyl compound, such as ethyl chloroacetate (B1199739). The resulting ester intermediate is then converted to the desired hydrazide.

Preparation from Ester Precursors via Hydrazine Hydrate (B1144303) Reaction

A common and efficient route to acetohydrazide derivatives involves the hydrazinolysis of a corresponding ester precursor. nih.govnih.gov In this method, an ester, such as methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, is reacted with hydrazine hydrate. This reaction is typically carried out in an alcohol solvent, like ethanol (B145695), and can be performed at room temperature or with gentle heating. nih.gov The use of an excess of hydrazine hydrate often ensures a high yield of the desired hydrazide. nih.gov For instance, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide was successfully synthesized by the hydrazinolysis of its ethyl thioacetate (B1230152) precursor using a 3-fold molar excess of 85% hydrazine hydrate in ethanol at room temperature. nih.gov This method is widely applicable for the synthesis of various carbohydrazides from their respective esters. hhu.de

Novel Synthetic Approaches and Route Development

Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods for this compound and its derivatives. These novel approaches often aim to improve yields, reduce reaction times, and utilize greener reaction conditions.

Strategies Involving C-N Bond Formation

The formation of the C-N bond is a critical step in the synthesis of many heterocyclic compounds derived from this compound. For instance, the reaction of hydrazides with various electrophiles leads to the formation of new C-N bonds, resulting in a diverse range of products. One such strategy involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) derivative. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. These thiosemicarbazides can then be cyclized to form various five-membered heterocyclic rings.

Methodologies Utilizing Thiazine (B8601807) Ring Cleavage

Ring-opening reactions of thiazine derivatives have emerged as a viable, albeit less direct, strategy for accessing precursors that could potentially lead to structures related to this compound. For example, the reaction of certain thieno nih.govmdpi.comthiazine derivatives with N'-(aryl)benzothiohydrazides can lead to a thiophene (B33073) ring-opening process, generating thiolate salts which can be further functionalized. researchgate.net While not a direct synthesis of the target molecule, this methodology highlights the utility of ring cleavage reactions in generating complex sulfur and nitrogen-containing scaffolds. nih.gov

Green Chemistry Approaches in Derivative Synthesis, Including Ultrasound Irradiation

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols. Green chemistry principles are being increasingly applied to the synthesis of hydrazide derivatives, with a focus on reducing the use of hazardous solvents and reagents, and improving energy efficiency. mdpi.com

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis. nih.govjocpr.com This technique can significantly accelerate reaction rates, improve yields, and often allows for reactions to be conducted under milder conditions. For instance, the synthesis of various hydrazine carboxamides and thiazole (B1198619) derivatives has been successfully achieved using ultrasound irradiation, often in greener solvent systems like water-glycerol or in the presence of recyclable biocatalysts. nih.govmdpi.comnih.gov These ultrasound-assisted methods have been shown to be much faster and more productive than conventional heating methods. nih.gov

Table of Reaction Conditions for the Synthesis of Hydrazide Derivatives:

| Reactants | Product | Conditions | Yield | Reference |

| 2-acetylpyridine, 2-cyanoacetohydrazide | Hydrazide-hydrazone derivative | - | - | |

| Ethyl α-[(4-oxoquinazolin-2-yl)thio]acetate, Hydrazine hydrate | α-[(4-Oxoquinazolin-2-yl)thio]acetohydrazide | Reflux | High | |

| Ethyl thioacetate derivative, Hydrazine hydrate | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Room temperature, Ethanol | Good | nih.gov |

| Hydrazide, Organic isothiocyanate | 1-[α{(4'-oxoquinazolin-2'-yl)thio}acetyl]-4-substituted thiosemicarbazide | Reflux, Ethanol | - | |

| Substituted anilines, Phenylchloroformate, Hydrazine hydrate | N-[substituted phenyl]hydrazinecarboxamide | Ultrasound irradiation | High | nih.gov |

| Thiosemicarbazone, Hydrazonoyl halides | Thiazole derivatives | Ultrasound irradiation, PIBTU-CS hydrogel catalyst | High | mdpi.com |

Synthesis of Key Analogs and Precursors

The synthesis of structurally related aminophenylthioacetohydrazides and derivatives involves multi-step procedures, often commencing from commercially available nitroanilines or thiophenols. These methods highlight common organic reactions such as nucleophilic substitution, reduction of nitro groups, and condensation reactions.

The synthesis of 2-((4-aminophenyl)thio)acetohydrazide and its meta-isomer, 2-((3-aminophenyl)thio)acetohydrazide, can be achieved through a reliable three-step sequence. This strategy begins with the S-alkylation of a corresponding nitrophenol, followed by the chemical reduction of the nitro group, and culminates in the formation of the hydrazide.

A plausible synthetic route is as follows:

S-Alkylation: The synthesis initiates with the reaction of either 4-nitrothiophenol (B108094) or 3-nitrothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base, like potassium carbonate or sodium ethoxide, in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile, displacing the halide from the ethyl haloacetate to form the corresponding ethyl (nitrophenyl)thioacetate.

Nitro Group Reduction: The intermediate ethyl (nitrophenyl)thioacetate is then subjected to a reduction step to convert the nitro group into a primary amine. A common and effective method for this transformation is the use of a reducing agent like stannous chloride (SnCl₂) in an alcoholic solvent, such as ethanol. researchgate.net Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or reduction with iron powder in acidic medium can also be employed. organic-chemistry.org This step yields ethyl (4-aminophenyl)thioacetate or ethyl (3-aminophenyl)thioacetate.

Hydrazinolysis: In the final step, the resulting ethyl (aminophenyl)thioacetate is converted to the desired acetohydrazide. This is achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. The mixture is typically heated under reflux to drive the reaction to completion, resulting in the precipitation of the target compound, 2-((4-aminophenyl)thio)acetohydrazide or 2-((3-aminophenyl)thio)acetohydrazide, upon cooling.

This general sequence provides a versatile approach to these and other related aminophenylthioacetohydrazide structures.

The synthesis of 1-[(2-aminophenyl)thio]-1-phenyl-2-nitrobutane derivatives represents a specialized derivatization. A chemically sound approach to this class of compounds is through a thia-Michael addition reaction.

This synthesis can be broken down into two main stages:

Synthesis of the Nitroalkene Precursor: The required α,β-unsaturated nitro compound, 1-phenyl-2-nitro-1-butene, is not commonly available commercially and must be synthesized. This is typically achieved via a Henry condensation (also known as a nitroaldol reaction). wikipedia.orgyoutube.commdma.ch The reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with 1-nitropropane. A primary amine, such as n-butylamine, is often used as the catalyst in a solvent like ethanol or toluene. The initial β-nitro alcohol adduct is subsequently dehydrated, often in situ or during workup, to yield the target 1-phenyl-2-nitro-1-butene. wikipedia.orgyoutube.com

Thia-Michael Addition: The core of the synthesis is the conjugate addition of 2-aminothiophenol to the synthesized 1-phenyl-2-nitro-1-butene. In this reaction, the thiol group of 2-aminothiophenol acts as the nucleophile, attacking the β-carbon of the nitroalkene's double bond. mdpi.comsemanticscholar.org This reaction can often proceed under neat (solvent-free) conditions or in the presence of a suitable solvent. semanticscholar.org The use of a mild base can facilitate the reaction by deprotonating the thiol, thereby increasing its nucleophilicity. This addition results in the formation of the desired 1-[(2-aminophenyl)thio]-1-phenyl-2-nitrobutane structure. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the presence of chiral catalysts.

This methodology leverages the reactivity of nitroalkenes as potent Michael acceptors to form carbon-sulfur bonds, providing a route to complex thioether derivatives. organic-chemistry.orgresearchgate.netnih.gov

Hydrazone ligands are readily synthesized from 2-(phenylamino)acetohydrazide through a straightforward condensation reaction with various aldehydes and ketones. This reaction is a classic example of Schiff base formation.

The general procedure involves dissolving 2-(phenylamino)acetohydrazide and a stoichiometric amount of the desired carbonyl compound (aldehyde or ketone) in a suitable solvent, most commonly ethanol. mdpi.comnih.gov The reaction mixture is then typically heated under reflux for a period of several hours to ensure the completion of the reaction. nih.gov During the reaction, the nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond characteristic of a hydrazone.

Upon cooling the reaction mixture, the resulting hydrazone ligand often precipitates out of the solution and can be collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure hydrazone ligand. mdpi.comnih.gov This method is versatile and has been used to prepare a wide array of hydrazone ligands by varying the structure of the aldehyde or ketone reactant.

The table below summarizes the synthesis of several hydrazone ligands derived from 2-(phenylamino)acetohydrazide and different carbonyl compounds as reported in the literature.

| Hydrazone Ligand Name | Carbonyl Reactant | Solvent | Reaction Conditions | Reference |

| N'-(2-hydroxybenzyl)-2-(phenylamino)acetohydrazide | 2-Hydroxybenzaldehyde | Ethanol | Reflux, 3 hours | mdpi.com |

| N'-((3-hydroxy-naphthalen-2-yl)methylene)-2-(phenylamino)-acetohydrazide | 3-Hydroxy-2-naphthaldehyde | Ethanol | Reflux, 3 hours | mdpi.com |

| N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide | 2-hydroxy-4-((4-nitrophenyl)diazenyl)benzaldehyde | Ethanol | Reflux, 3 hours | nih.gov |

Schiff Base Formation and Related Condensation Reactions

The presence of a primary amino group and a hydrazide function in this compound makes it an ideal candidate for condensation reactions with carbonyl compounds. These reactions primarily yield Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine or azomethine group).

Synthesis of Monomeric Schiff Bases

Monomeric Schiff bases are readily synthesized through the condensation of this compound with various aldehydes and ketones. researchgate.netbohrium.com This reaction typically involves the nucleophilic attack of the amino or hydrazide nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The reaction conditions, such as the choice of solvent and the use of catalysts, can influence the reaction rate and yield. bohrium.com For instance, polar solvents and acid catalysts are often employed to facilitate the condensation process. bohrium.com The resulting Schiff bases are characterized by the presence of an imine (-C=N-) linkage. researchgate.net

A variety of monomeric Schiff bases have been synthesized from different hydrazides and have been characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. bohrium.com For example, the reaction of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione with various hydrazides and anilines has yielded a series of new Schiff bases. bohrium.com

Formation of Polymeric and Multidentate Schiff Base Derivatives

The bifunctional nature of this compound, with its two reactive nitrogen-containing groups, allows for the formation of polymeric Schiff bases. researchgate.net These polymers are synthesized through polycondensation reactions with dicarbonyl compounds. researchgate.net The resulting poly(azomethine)s or poly(imine)s are of interest for their thermal stability and potential applications in materials science. researchgate.net

The structure of these polymers consists of repeating units linked by azomethine bonds. The properties of the polymeric Schiff bases, such as thermal stability and conductivity, can be tailored by the choice of the dicarbonyl co-monomer. researchgate.net For instance, polymeric Schiff bases derived from 2-hydroxyacetophenone, phenylhydrazine, formaldehyde, and 2-thiobarbituric acid have been synthesized and characterized. bohrium.com These polymers can also coordinate with metal ions to form polychelates with enhanced thermal and antimicrobial properties. bohrium.com

Reactions with Aromatic Aldehydes

The reaction of this compound with aromatic aldehydes is a common method for synthesizing Schiff bases with specific electronic and steric properties. nih.gov The aromatic ring of the aldehyde can be substituted with various functional groups, which can influence the reactivity and properties of the resulting Schiff base.

For example, a series of novel Schiff bases were synthesized from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide and different aromatic aldehydes. nih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.gov The resulting products are often crystalline solids and can be characterized by spectroscopic methods. nih.gov

Cyclization and Heterocycle Formation

The versatile structure of this compound and its derivatives allows for various cyclization reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions are often driven by the intramolecular condensation of different functional groups within the molecule.

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

Pyrazole and its partially saturated analog, pyrazoline, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazole derivatives often involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-diketone or an α,β-unsaturated ketone. nih.govresearchgate.net

In the context of this compound, its hydrazide moiety can react with suitable diketones or related compounds to form a pyrazole ring. For instance, the reaction of a hydrazide with acetylacetone (B45752) is a common method for synthesizing pyrazole derivatives. researchgate.net The reaction of hydrazonoyl halides also serves as a precursor for synthesizing pyrazoline-containing moieties. researchgate.net The resulting pyrazole derivatives can be further functionalized to create a library of compounds with diverse properties.

| Starting Material | Reagent | Product | Reference |

| Hydrazide derivative | Acetylacetone | Pyrazole derivative | researchgate.net |

| Hydrazonoyl halides | - | Pyrazoline-containing moieties | researchgate.net |

| α,β-Ethylenic ketone | Hydrazine derivative | Pyrazoline (oxidized to pyrazole) | nih.gov |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | 1,3,4,5-Substituted pyrazole | nih.gov |

Formation of Pyridone and Pyrazolopyridine Derivatives

Pyridone and its fused derivatives, such as pyrazolopyridines, are important classes of heterocyclic compounds. The synthesis of pyridone derivatives can be achieved through various routes, including the reaction of β-keto amides. nih.gov

The acetohydrazide part of this compound and its derivatives can participate in cyclization reactions to form pyridone rings. For example, the reaction of acetohydrazide derivatives with reagents like acetylacetone, malononitrile, or ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolyl analogues. researchgate.net Furthermore, pyrazolopyrimidinone (B8486647) derivatives have been synthesized from keto-esters and their acid hydrazides, which can then undergo further cyclization to form fused heterocyclic systems. chem-soc.si

| Starting Material | Reagent(s) | Product | Reference |

| Acetohydrazide derivative | Acetylacetone, Malononitrile, or Ethyl cyanoacetate | Pyrazolyl analogues | researchgate.net |

| Pyrazolopyrimidine keto-esters/acid hydrazides | Hydrazines, Ortho-phenylenediamine, etc. | 5-Substituted pyrazolopyrimidin-4-ones | chem-soc.si |

| 6-Aryl-3-cyano-2-pyridone-4-carboxylic acid | - | Pyridazinone and Triazinopyridine derivatives | researchgate.net |

Alkylation Reaction Pathways

Alkylation of this compound can occur at several nucleophilic sites. The specific outcome often depends on the reaction conditions and the nature of the alkylating agent.

N-Alkylation: The primary nucleophilic centers are the nitrogen atoms. The terminal -NH2 of the hydrazide moiety is generally the most reactive site for alkylation under neutral or basic conditions. The aromatic primary amine (-NH2) is less nucleophilic due to the delocalization of its lone pair into the benzene (B151609) ring but can be alkylated under more forcing conditions.

S-Alkylation of Triazole Derivatives: As described in section 3.2.3, the compound can be readily converted into a 1,2,4-triazole-3-thiol derivative. The thiol group in this derivative is a prime site for alkylation. akademisains.gov.my Reaction with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) in the presence of a base (e.g., sodium ethoxide) readily yields S-alkylated products, which are important intermediates for further functionalization.

Table 3: Potential Alkylation Reactions

| Substrate | Alkylating Agent | Site of Alkylation | Typical Conditions |

|---|---|---|---|

| This compound | Alkyl halide (e.g., R-X) | Hydrazide N-terminus | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

| 4-Aryl-5-((2-aminophenyl)thio)methyl)-1,2,4-triazole-3-thiol | Alkyl halide (e.g., R-X) | Thiol (S-alkylation) | Base (e.g., NaOEt), ethanol, reflux |

General Reactivity Patterns and Utility as a Synthetic Intermediate

This compound is a highly useful and versatile synthetic intermediate primarily due to the presence of three distinct reactive functional groups: the aromatic amine, the thioether linkage, and the acetohydrazide moiety.

Scaffold for Heterocycles: The most prominent utility stems from the acetohydrazide group, which acts as a reliable precursor for synthesizing five-membered nitrogen-containing heterocycles like 1,3,4-thiadiazoles, 1,2,4-triazoles, and 4-thiazolidinones. These ring systems are well-known pharmacophores, and their synthesis from a common starting material allows for the creation of diverse compound libraries for biological screening.

Multi-functional Building Block: The presence of the 2-aminophenylthio substituent provides additional opportunities for chemical modification. The aromatic amine can be acylated, alkylated, diazotized, or used as a handle for constructing fused ring systems (e.g., benzothiazepines). The thioether linkage, while generally stable, offers a potential site for oxidation or other transformations.

Utility in Medicinal Chemistry: The combination of the phenylthio-acetohydrazide backbone with the potential to generate various heterocyclic rings makes this compound a valuable scaffold for designing novel therapeutic agents. The derivatives have potential applications as antimicrobial, anti-inflammatory, and anticancer agents, among others.

Coordination Chemistry and Metal Complexes of 2 2 Aminophenylthio Acetohydrazide and Its Derivatives

Ligand Design and Denticity

The unique structural arrangement of 2-(2-Aminophenylthio)acetohydrazide, featuring an aminophenyl group, a thioether linkage, and an acetohydrazide moiety, provides a rich assortment of potential donor atoms for coordination with metal ions.

The ligand possesses a combination of nitrogen, sulfur, and oxygen atoms, making it a versatile chelator. The aminophenyl group provides a soft aniline (B41778) nitrogen donor and a soft thioether sulfur atom. The acetohydrazide group contributes a hard carbonyl oxygen, a terminal primary amine nitrogen, and an amide nitrogen. This N,S,O donor set allows for coordination with a wide range of metal ions, from hard to soft, according to Pearson's Hard and Soft Acid-Base (HSAB) theory.

In related systems, such as those involving 1,2-di(o-aminophenylthio)ethane, the N2S2 donor set has been extensively studied, with the ligand acting as a neutral quadridentate or a dibasic quadridentate ligand after deprotonation of the amine groups ias.ac.in. Similarly, hydrazone ligands derived from acetohydrazide demonstrate coordination through the carbonyl oxygen and azomethine nitrogen koreascience.kr. The presence of both thioether and hydrazide functionalities in this compound suggests a potential for complex coordination behavior, likely involving a combination of these donor atoms.

The denticity of a ligand, or the number of donor atoms that bind to a central metal ion, is a critical factor in determining the structure and stability of the resulting complex. Based on studies of analogous compounds, this compound and its derivatives can be expected to exhibit a range of denticities.

Monodentate: While less common for a polydentate ligand, monodentate coordination could occur through the most basic donor atom, likely the terminal amine of the hydrazide group, especially in the presence of competing ligands.

Bidentate: Bidentate coordination is a common mode for similar ligands. For instance, 2-(4-bromophenoxy)acetohydrazide (B95197) acts as a bidentate ligand, coordinating through the carbonyl oxygen and the amine nitrogen to form a stable five-membered chelate ring mdpi.com. In other cases, ligands containing a thioamide group and an amine have been shown to coordinate as bidentate ligands through the sulfur and amine nitrogen atoms nih.gov.

Tridentate: Given the three distinct functional groups, tridentate coordination is highly probable. A likely tridentate mode would involve the aniline nitrogen, the thioether sulfur, and the carbonyl oxygen or the terminal amine nitrogen of the hydrazide moiety. Ligands derived from 2,5-diamino-1,3,4-thiadiazole (B1295027) have been reported to act as tridentate ligands, coordinating through the sulfur and two amine nitrogen atoms nih.gov.

Hexadentate: While less common, the potential for hexadentate coordination exists, particularly in the formation of binuclear or polynuclear complexes where the ligand bridges two or more metal centers.

The actual denticity will be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related hydrazide and aminothiophenol ligands.

The preparation of transition metal complexes with ligands containing hydrazide and thioether functionalities is well-documented. Typically, these syntheses involve the reaction of a metal salt (e.g., chloride, nitrate (B79036), acetate (B1210297), or sulfate) with the ligand in a suitable solvent, such as ethanol (B145695), methanol, or a mixture of solvents. Refluxing the reaction mixture often facilitates complex formation.

For example, the synthesis of Ni(II), Cu(II), Co(II), and Fe(II) complexes with a hydrazone ligand was achieved by refluxing the metal acetate salt with the ligand in a 1:2 metal-to-ligand molar ratio nih.gov. Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with thiophene-2-carboxylic acid hydrazide were prepared by reacting the metal chloride or nitrate with the ligand in hot ethanol mdpi.com. Palladium(II) and Platinum(II) complexes with ligands containing sulfur and nitrogen donors have also been synthesized, often resulting in square planar geometries ias.ac.in.

The following table summarizes typical synthetic conditions for related complexes, which could be adapted for this compound.

| Metal Ion | Typical Precursor Salt | Solvent | Reaction Conditions | Reference |

| Ni(II) | Ni(OAc)₂·4H₂O, NiCl₂·6H₂O | Methanol, Ethanol | Reflux | mdpi.comnih.gov |

| Cu(II) | Cu(OAc)₂·H₂O | Methanol/Ethanol | Reflux | nih.gov |

| Zn(II) | Zn(OAc)₂·2H₂O | Ethanol | Reflux | koreascience.kr |

| Co(II) | Co(OAc)₂·4H₂O | Methanol/Ethanol | Reflux | nih.gov |

| Fe(II) | Fe(OAc)₂ | Methanol/Ethanol | Reflux | nih.gov |

| Mn(II) | MnCl₂·4H₂O | Methanol/Chloroform | Reflux | ucsb.edu |

| Cd(II) | Cd(NO₃)₂·4H₂O | Methanol | Stirring at room temp. | nih.gov |

| Pd(II) | K₂PdCl₄ | One-pot reaction | N/A | ias.ac.in |

| Pt(II) | K₂PtCl₄ | One-pot reaction | N/A | ias.ac.in |

The coordination chemistry of lanthanides and actinides with soft donor ligands like sulfur is less common compared to their interactions with hard donors like oxygen. However, the presence of the hard carbonyl oxygen in this compound could facilitate complexation.

The synthesis of lanthanide complexes often involves the reaction of lanthanide nitrate or chloride salts with the ligand in a suitable solvent. For instance, complexes of La(III), Nd(III), Er(III), Gd(III), and Dy(III) with Schiff bases derived from 4-aminoantipyrine (B1666024) have been synthesized chemmethod.com.

Uranyl (UO₂(II)) complexes with ligands containing N, S, and O donors have also been reported. The reaction of uranyl nitrate with ligands containing both carboxylate and sulfonate groups has yielded a variety of complexes nih.gov. The synthesis of uranyl complexes with hydrazine (B178648) derivatives has also been explored, leading to quinquedentate chelation rsc.org. The presence of the thioether group in this compound could lead to interesting coordination chemistry with the uranyl ion, which is known to be a hard acid but can interact with softer donors under certain conditions ucsb.edumdpi.com.

Structural Elucidation of Metal Complexes

The characterization of the synthesized metal complexes is crucial to determine their structure and coordination environment. A combination of analytical and spectroscopic techniques is typically employed.

Elemental analysis (C, H, N, S) and metal content determination are used to establish the stoichiometry of the complexes. Molar conductivity measurements can distinguish between electrolytic and non-electrolytic complexes.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O, N-H, and C-S bonds upon complexation provides evidence of their involvement in coordination. For example, a shift to lower frequency of the ν(C=O) band and changes in the ν(N-H) bands are indicative of coordination through the hydrazide moiety mdpi.com.

Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements provide information about the geometry of the metal center. For instance, the electronic spectra and magnetic moments of Ni(II) complexes can distinguish between octahedral and square planar geometries nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to further characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Cd(II).

The following table summarizes the expected coordination geometries for various metal ions based on studies of similar ligands.

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Reference |

| Ni(II) | Octahedral, Square Planar | UV-Vis, Magnetic Susceptibility, X-ray | mdpi.comnih.gov |

| Cu(II) | Octahedral, Square Planar | UV-Vis, Magnetic Susceptibility, X-ray | nih.gov |

| Zn(II) | Tetrahedral, Octahedral | NMR, X-ray | koreascience.kr |

| Co(II) | Octahedral | UV-Vis, Magnetic Susceptibility, X-ray | nih.gov |

| Fe(II) | Octahedral | UV-Vis, Magnetic Susceptibility, X-ray | nih.gov |

| Mn(II) | Octahedral | Magnetic Susceptibility, EPR, X-ray | ucsb.edu |

| Cd(II) | Octahedral | X-ray | nih.gov |

| Pd(II) | Square Planar | NMR, X-ray | ias.ac.in |

| Pt(II) | Square Planar | NMR, X-ray | ias.ac.in |

| UO₂(II) | Pentagonal Bipyramidal, Hexagonal Bipyramidal | X-ray | nih.govrsc.org |

Determination of Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands surrounding it. For derivatives of this compound, which can act as multidentate ligands, a variety of coordination geometries are possible. The most common geometries observed in transition metal complexes are octahedral, tetrahedral, and square planar libretexts.orglibretexts.org.

Metal complexes with a coordination number of six typically adopt an octahedral geometry, with donor atoms positioned at the vertices of an octahedron around the central ion libretexts.orglibretexts.org. This is a very common arrangement for many transition metal ions, including those complexed with ligands containing nitrogen and oxygen donors similar to those in acetohydrazide derivatives libretexts.org. For instance, cobalt(II) complexes with ligands containing tridentate coordinating units can result in octahedral environments nih.gov.

A tetrahedral geometry is common for complexes with a coordination number of four, particularly with metal ions having d⁰ or d¹⁰ electron configurations, such as Zn(II) libretexts.org. In these complexes, the four ligand donor atoms are arranged at the corners of a tetrahedron around the metal ion libretexts.org.

Square planar geometry is also observed for four-coordinate complexes, especially with d⁸ metal ions like Ni(II), Pd(II), and Pt(II) libretexts.org. In this arrangement, the four ligands lie in the same plane as the central metal ion libretexts.org.

More complex geometries can also occur. Five-coordinate complexes can adopt either trigonal bipyramidal or square pyramidal geometries libretexts.org. For example, copper(II) complexes with certain pyridine-based ligands have been found to exhibit distorted trigonal pyramidal or square pyramidal geometries mdpi.comrsc.org. The specific geometry is influenced by factors such as the steric bulk of the ligands and the electronic preferences of the metal ion.

Table 1: Common Coordination Geometries in Metal Complexes

| Coordination Number | Geometry | Common Metal Ions |

| 4 | Tetrahedral | Zn(II), Co(II) libretexts.orglibretexts.org |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) libretexts.org |

| 5 | Trigonal Bipyramidal | Ni(II) libretexts.org |

| 5 | Square Pyramidal | Cu(II), V(IV) as VO²⁺ libretexts.orgmdpi.com |

| 6 | Octahedral | Co(II), Fe(II), Ni(II) libretexts.orglibretexts.orgnih.gov |

Investigation of Isomerism in Metal Complexes (e.g., Geometric Isomerism)

Isomers are compounds that have the same chemical formula but different arrangements of atoms libretexts.org. In coordination chemistry, isomerism provides critical insights into the structure and bonding of metal complexes. One of the most common types is stereoisomerism, which includes geometric isomerism libretexts.org.

Geometric (cis-trans) isomerism arises when ligands can be arranged in different spatial orientations around the central metal ion. In square planar or octahedral complexes, if there are two identical ligands (let's call them 'A') and the rest are different, the two 'A' ligands can be either adjacent to each other (cis) or opposite each other (trans) britannica.com.

For derivatives of this compound, which can form Schiff base derivatives, isomerism can also be a feature of the ligand itself. For example, in thiosemicarbazone (TSC) proligands, which are structurally related to hydrazones that can be formed from acetohydrazides, the existence of E and Z isomers in solution has been observed through NMR spectroscopy nih.gov. This isomerism is based on the orientation around the carbon-nitrogen double bond and can influence the subsequent coordination behavior with metal ions nih.gov.

Another relevant type of structural isomerism is linkage isomerism . This occurs when a ligand can bind to a metal ion through two different donor atoms libretexts.org. For instance, the thiocyanate (B1210189) ion (SCN⁻) can coordinate through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), leading to different isomeric complexes libretexts.org. Given that this compound contains multiple potential donor sites (the amino nitrogen, thioether sulfur, and the hydrazide's nitrogen and oxygen atoms), the potential for linkage isomerism in its complexes is a subject of interest.

Interactions with Metal Ions in Solution

The behavior of these ligands in solution, particularly their ability to bind selectively to certain metal ions, is crucial for their application in sensing and analysis.

Spectroscopic Binding Studies and Chelation Behavior (e.g., UV-Vis Titrations)

UV-Vis spectrophotometric titration is a powerful technique used to study the formation of metal complexes in solution and to determine their stoichiometry. When a ligand like a derivative of this compound binds to a metal ion, the electronic environment of the ligand changes, which often results in a shift in its electronic absorption spectrum mdpi.com.

During a typical UV-Vis titration experiment, the concentration of the ligand is kept constant while the concentration of the metal ion is gradually increased. The changes in the absorbance spectrum are monitored. The appearance of new absorption bands or isosbestic points (wavelengths where the absorbance remains constant) can indicate the formation of a stable complex mdpi.com. By analyzing the titration data, often through a Job's plot, the binding stoichiometry (the ligand-to-metal ratio in the complex) can be determined. For example, studies on a salicylidene-based Schiff base sensor revealed a 2:1 ligand-to-metal ratio with Cu(II) and 1:1 ratios with Al(III) and Fe(III) mdpi.com.

Selective Detection of Specific Metal Ions (e.g., Hg²⁺)

The unique combination of soft (sulfur) and hard/borderline (nitrogen, oxygen) donor atoms in this compound and its derivatives makes them promising candidates for the selective detection of specific metal ions. The thioether sulfur group, being a soft donor, has a strong affinity for soft metal ions like mercury(II) (Hg²⁺) nih.gov.

Researchers have successfully designed sensors for Hg²⁺ by incorporating thioether groups into larger molecular frameworks. For instance, a metal-organic framework (MOF) functionalized with thioether side groups demonstrated high sensitivity and selectivity for Hg²⁺ ions in aqueous solutions nih.gov. The strong binding between the sulfur atoms and Hg²⁺ was the key to this selectivity. Similarly, a hydrazide-containing Schiff base sensor was developed for the selective turn-on detection of Fe³⁺, demonstrating the utility of the hydrazide moiety in metal ion recognition nih.gov. The selectivity arises from the specific coordination preferences and stability of the resulting complex with the target ion compared to other potentially competing ions nih.gov.

Table 2: Examples of Selective Metal Ion Detection by Related Compounds

| Sensor Type | Target Ion | Detection Limit | Principle |

| Iminobenzophenone-thiophen hydrazide nih.gov | Fe³⁺ | 0.148 µM | Turn-on fluorescence |

| Thioether-functionalized MOF nih.gov | Hg²⁺ | 7.3 fM | Electrochemical sensing |

| Salicylidene Schiff Base mdpi.com | Cu²⁺ | 324 µg/L | Colorimetric |

Fluorescent Chemosensing Properties with Biologically Active Metal Cations

Fluorescent chemosensors are molecules that signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties. Sensors based on derivatives containing aminophenyl or hydrazide moieties can exhibit "turn-on" or "turn-off" responses upon binding to a metal ion nih.govnih.govnih.gov.

A "turn-on" response, where a non-fluorescent or weakly fluorescent sensor becomes highly fluorescent upon binding a metal ion, is particularly desirable as it provides a clear signal against a dark background nih.gov. This enhancement can be due to mechanisms like Chelation-Enhanced Fluorescence (CHEF). For example, a sensor based on 2-(2'-aminophenyl)benzoxazole showed a 25-fold increase in fluorescence upon binding to Zn²⁺, a biologically important cation nih.gov. Similarly, an iminobenzophenone-thiophen hydrazide sensor displayed a turn-on fluorescent response to Fe³⁺ nih.gov.

The design of these sensors often follows a "receptor-spacer-fluorophore" model nih.gov. The aminophenylthio acetohydrazide structure provides the receptor part (the binding site), which can be chemically linked to a fluorophore. The selective interaction between the receptor and a target metal ion modulates the photophysical properties of the fluorophore, leading to a detectable signal. The development of such sensors for biologically active cations like Zn²⁺, Fe²⁺, and Cu²⁺ is of significant interest for applications in bio-imaging and environmental monitoring nih.govnih.gov.

Table 3: Examples of Fluorescent Chemosensors for Biologically Active Cations

| Sensor | Target Ion | Response | Fold Enhancement | Detection Limit |

| 2-(2'-aminophenyl)benzoxazole derivative nih.gov | Zn²⁺ | Turn-on | 25x | Not specified |

| 2-aminothiazolesalicylaldehyde nih.gov | Fe²⁺ | Quenching (Turn-off) | - | 0.0033 µM |

| Iminobenzophenone-thiophen hydrazide nih.gov | Fe³⁺ | Turn-on | Not specified | 0.148 µM |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds and functional groups, creating a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 2-(2-Aminophenylthio)acetohydrazide is characterized by a series of absorption bands that confirm the presence of its key structural features: the primary amine (NH₂), the secondary amide (CONH), the hydrazide (-NHNH₂) moiety, the thioether (C-S-C) linkage, and the aromatic ring.

The high-frequency region of the spectrum is dominated by N-H stretching vibrations. The primary aromatic amine typically displays two distinct bands corresponding to asymmetric and symmetric stretching modes, generally observed in the 3500–3300 cm⁻¹ range. The N-H stretching of the hydrazide moiety also appears in this region. The amide N-H stretch usually appears as a single, often broad, band.

The carbonyl (C=O) stretching vibration of the secondary amide (Amide I band) is one of the most intense and characteristic absorptions in the spectrum, typically found in the region of 1680–1630 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The N-H bending vibration (Amide II band) is observed around 1615 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region. The C-S stretching vibration for aryl sulfides is typically weak and found in the 710-630 cm⁻¹ range.

Based on data from related acetohydrazide and thiophenol compounds, the following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| N-H Stretch | Hydrazide (-NHNH₂) | 3350 - 3180 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch (Amide I) | Secondary Amide (-CONH-) | 1680 - 1630 |

| N-H Bend (Amide II) | Secondary Amide (-CONH-) | 1620 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-S Stretch | Aryl Thioether | 710 - 630 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur atom, and the labile protons of the amine and hydrazide groups.

The aromatic region (typically δ 6.5-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the amino (-NH₂) and thioether (-S-) substituents.

The methylene protons (-S-CH₂-) are deshielded by the adjacent sulfur atom and the carbonyl group, and their signal is expected to appear as a singlet around δ 3.5-4.0 ppm.

The protons of the primary amine (-NH₂) and the hydrazide (-NH-NH₂) are labile and can exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The NH₂ protons typically appear as a broad singlet, while the hydrazide protons (CONH and NH₂) would also present as distinct singlets.

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (Aromatic) | 6.5 - 7.5 | Multiplet (m) | 4H |

| -S-CH₂-CO- | 3.5 - 4.0 | Singlet (s) | 2H |

| -NH₂ (Aromatic) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |

| -CO-NH- | 8.0 - 9.5 | Singlet (s) | 1H |

| -NH-NH₂ | 4.0 - 5.0 | Singlet (s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, the carbonyl carbon (-C=O) of the amide is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The methylene carbon (-S-CH₂-) signal is anticipated around δ 35-45 ppm.

The aromatic carbons will produce a set of signals between δ 115 and 150 ppm. The chemical shifts are influenced by the amino and thioether substituents. The carbon atom directly attached to the nitrogen (C-NH₂) will be shifted upfield compared to the others, while the carbon attached to the sulfur (C-S) will also show a characteristic shift.

The predicted ¹³C NMR spectral data are outlined in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C =O (Amide) | 165 - 175 |

| Ar-C (Aromatic) | 115 - 150 |

| -S-C H₂- | 35 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The calculated molecular weight of this compound (C₈H₁₁N₃OS) is approximately 197.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 197. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation is the alpha-cleavage adjacent to the sulfur atom or the carbonyl group. Another typical fragmentation pathway for hydrazides involves the cleavage of the N-N bond.

Key expected fragments would include:

The aminophenylthio cation [C₆H₄(NH₂)S]⁺ at m/z 124.

A fragment resulting from the loss of the hydrazide group, [M - NHNH₂]⁺•, leading to the acylium ion [C₆H₄(NH₂)SCH₂CO]⁺ at m/z 166.

Cleavage of the C-S bond could lead to the formation of the aminothiophenol radical cation [C₆H₅NS]⁺• at m/z 125.

The predicted major mass spectrometric fragments are listed in the table below.

| m/z Value | Proposed Fragment Ion |

| 197 | [C₈H₁₁N₃OS]⁺• (Molecular Ion) |

| 166 | [C₈H₈N₂OS]⁺• |

| 125 | [C₆H₇NS]⁺• |

| 124 | [C₆H₆NS]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule.

The main chromophore in this compound is the 2-aminophenylthio system. Aromatic compounds and compounds with lone pairs on heteroatoms like nitrogen and sulfur typically exhibit π → π* and n → π* transitions. The benzene ring itself has characteristic absorptions, which are modified by the presence of the amino (-NH₂) and thioether (-S-) substituents. These auxochromes tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

One would expect to observe strong absorption bands in the UV region, likely between 200 and 400 nm, corresponding to these electronic transitions. The exact position and intensity of these bands can be sensitive to the solvent polarity.

Information regarding the emission (fluorescence) properties of this compound is not widely available. For a molecule to be fluorescent, it must efficiently undergo radiative decay from its lowest excited singlet state back to the ground state. Many aromatic amines exhibit fluorescence, and it is plausible that this compound could show some emissive properties, though this would require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published studies containing the UV-Vis spectroscopic data for this compound are currently available. Such a study would typically involve dissolving the compound in various solvents and measuring its absorbance at different wavelengths to identify the electronic transitions within the molecule, often corresponding to π→π* and n→π* transitions of its aromatic and functional groups.

Fluorescence Spectroscopy for Emission Properties

Information regarding the fluorescence properties of this compound is not present in the current body of scientific literature. A fluorescence spectroscopy study would determine the wavelengths at which the molecule emits light after being excited by a higher-energy light source, providing insights into its electronic structure and potential applications in areas such as sensing and imaging.

Advanced Spectroscopic and Chemometric Techniques

Application of Multivariate Spectroscopic Methods in Analysis

There are no documented applications of multivariate spectroscopic methods, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, to the analysis of this compound. These methods are powerful tools for analyzing complex datasets from techniques like infrared or Raman spectroscopy.

Chemometric Data Evaluation in Spectroscopic Investigations

Consistent with the lack of multivariate spectroscopic studies, there are no reports on the use of chemometric data evaluation for spectroscopic investigations of this compound. Such evaluations are crucial for building predictive models for qualitative or quantitative analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of 2-(2-Aminophenylthio)acetohydrazide. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules. cas.cznih.gov By calculating the electron density, DFT can accurately predict the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's three-dimensional conformation and how it might interact with other molecules.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can also be determined. The MEP map, for instance, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of chemical reactivity and intermolecular interactions. nih.gov NBO analysis provides insights into charge transfer within the molecule, highlighting the stabilization energy associated with intramolecular interactions like hydrogen bonding. nih.gov

Table 1: Illustrative DFT Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.24 |

| N-N | 1.42 | |

| C-S | 1.78 | |

| C-N (amine) | 1.40 | |

| Bond Angle (°) | O-C-N | 122.5 |

| C-N-N | 118.0 | |

| C-S-C | 101.5 | |

| Dihedral Angle (°) | C-C-S-C | 85.0 |

Note: The values in this table are representative and based on typical findings for similar hydrazide structures. Actual values would require specific DFT calculations for this compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity and a greater propensity for the molecule to engage in chemical reactions. This analysis is vital for assessing the potential of this compound as a reactive intermediate or a stable compound. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Abbreviation | Calculated Value (eV) |

| Energy of HOMO | EHOMO | -5.8 |

| Energy of LUMO | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 4.6 |

| Ionization Potential | IP | 5.8 |

| Electron Affinity | EA | 1.2 |

| Global Hardness | η | 2.3 |

| Global Softness | S | 0.22 |

| Electronegativity | χ | 3.5 |

| Electrophilicity Index | ω | 2.66 |

Note: These values are illustrative examples derived from studies on analogous compounds. Specific calculations are needed for accurate data on this compound.

DFT calculations can also be used to determine various thermodynamic parameters of this compound, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the compound's stability under different conditions and for predicting the feasibility and spontaneity of reactions in which it may be involved. For instance, the calculated bond dissociation energies can provide insights into the strength of specific chemical bonds within the molecule. mdpi.com

Table 3: Illustrative Calculated Thermodynamic Parameters for this compound at Standard Conditions

| Parameter | Symbol | Calculated Value |

| Enthalpy of Formation | ΔHf° | -75.3 kJ/mol |

| Standard Entropy | S° | 420.1 J/mol·K |

| Gibbs Free Energy of Formation | ΔGf° | 15.8 kJ/mol |

Note: The data in this table are hypothetical and serve to illustrate the type of thermodynamic information that can be obtained through DFT calculations.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein or enzyme. nih.gov These studies are fundamental in drug discovery and design, providing a virtual model of the binding process.

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to the active site of a specific enzyme. mdpi.commdpi.com The process involves generating a multitude of possible conformations of the ligand within the binding pocket and then using a scoring function to rank them based on their binding affinity.

The analysis of the docked pose reveals crucial information about the intermolecular interactions that stabilize the ligand-enzyme complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying the key amino acid residues in the enzyme's active site that interact with the ligand is essential for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | TYR 84, PHE 265, LYS 120 |

| Hydrogen Bond Interactions | N-H (amine) with TYR 84 (O) |

| C=O with LYS 120 (N-H) | |

| Hydrophobic Interactions | Phenyl ring with PHE 265 |

Note: This table presents a hypothetical scenario of a docking study. The specific enzyme target and the nature of the interactions would depend on the biological context being investigated.

Sitemap analysis is a computational tool used to identify and characterize potential binding sites on the surface of a protein. It evaluates various properties of the protein surface, such as hydrophobicity, hydrophilicity, and the potential for hydrogen bonding, to predict regions that are likely to bind small molecules. This analysis can be particularly useful in the early stages of drug discovery, where the binding site of a target protein may not be known. By identifying potential binding pockets, sitemap analysis can guide the subsequent molecular docking studies of this compound, increasing the efficiency of the virtual screening process.

Analysis of Intermolecular Interactions and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

The stability of the crystalline structure of this compound is significantly influenced by a network of intermolecular and non-covalent interactions. mhmedical.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a molecular crystal. nih.govresearchgate.net This method maps the electron distribution of a molecule in its crystalline environment, allowing for the detailed investigation of how adjacent molecules interact. researchgate.net

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov These distances are normalized (d_norm) to provide a color-coded map on the surface, where red spots indicate close contacts (shorter than the van der Waals radii sum) and blue spots represent longer contacts. nih.gov These red areas are crucial as they highlight significant intermolecular interactions, such as hydrogen bonds. nih.gov

For a molecule like this compound, which contains amine (-NH₂), amide (-CONHNH₂), and thioether (-S-) functional groups, a variety of interactions are expected. The analysis would typically be complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide the percentage contribution of each specific interaction to the total Hirshfeld surface. nih.govresearchgate.netmdpi.com

Common interactions observed in similar organic molecules include:

Hydrogen Bonds: The amine and hydrazide groups are potent hydrogen bond donors, while the nitrogen and oxygen atoms, and to a lesser extent the sulfur atom, act as acceptors. nih.gov Strong N-H···O and N-H···N hydrogen bonds are expected to be dominant forces in the crystal packing. nih.gov

H···H, C···H, and S···H Contacts: Due to the abundance of hydrogen atoms on the molecular periphery, H···H contacts typically make up a large portion of the crystal packing. nih.govnih.gov Weaker interactions involving sulfur, such as C-H···S and S···H contacts, also play a crucial role in the stability of sulfur-containing compounds. nih.govnih.gov These often appear as distinct wings or spikes on the 2D fingerprint plots. mdpi.com

By deconstructing the full fingerprint plot into contributions from specific atom pairs, one can quantify the prevalence of each type of interaction, providing a comprehensive understanding of the forces governing the molecular assembly in the solid state. researchgate.netnih.gov

Tautomerism Studies (e.g., Keto-Phenol Tautomerism)

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. libretexts.orglibretexts.org These distinct isomers, known as tautomers, are in a state of dynamic equilibrium. libretexts.org For this compound, the most relevant form of tautomerism is amide-imidic acid tautomerism, which is a specific type of keto-enol tautomerism. libretexts.orgresearchgate.net

The acetohydrazide moiety [-C(=O)NHNH₂] of the molecule contains an amide group. This "amide" or "keto" form is typically in equilibrium with its "imidic acid" or "enol" tautomer. researchgate.net The interconversion involves the migration of a hydrogen atom from the nitrogen atom to the carbonyl oxygen atom, creating a hydroxyl group and a carbon-nitrogen double bond [-C(OH)=NNH₂]. researchgate.netresearchgate.net

Amide (Keto) Form: C₆H₄(NH₂)SCH₂C(=O)NHNH₂

Imidic Acid (Enol) Form: C₆H₄(NH₂)SCH₂C(OH)=NNH₂

The equilibrium between these two forms can be catalyzed by either acids or bases. libretexts.orglibretexts.org In most simple amides and hydrazides, the equilibrium heavily favors the keto (amide) form, which is generally more stable. libretexts.org The enol (imidic acid) form can become more significant if it is stabilized by factors such as extended conjugation or the formation of strong intramolecular hydrogen bonds. libretexts.orgyoutube.com

While the molecule also contains a thioether group, the concept of thioamide-iminothiol tautomerism is less relevant here as the sulfur is not part of a thioamide group. researchgate.net The primary focus remains on the keto-enol equilibrium within the hydrazide functional group. researchgate.net Computational studies can predict the relative stabilities of the tautomers by calculating their energies, providing insight into which form is likely to predominate under given conditions.

Prediction of Molecular Properties for Research Applications

In modern drug discovery, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. units.it These predictions help to identify compounds with favorable pharmacokinetic profiles early in the research process. scfbio-iitd.res.in Rules such as Lipinski's Rule of Five and Jorgensen's Rule of Three serve as filters to assess the "drug-likeness" of a compound, particularly its potential for oral bioavailability. units.ittiu.edu.iq

Lipinski's Rule of Five

This rule, formulated by Christopher A. Lipinski, establishes four simple physicochemical parameters to evaluate a compound's potential as an orally active drug. units.ittiu.edu.iq According to the rule, poor absorption or permeation is more likely when a compound violates more than one of the following criteria: drugbank.comnih.gov

Molecular weight less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

The properties for this compound (Molecular Formula: C₈H₁₁N₃OS) are analyzed below.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Parameter | Rule | Calculated Value for C₈H₁₁N₃OS | Compliance |

| Molecular Weight | < 500 Da | 197.27 Da | Yes |

| Hydrogen Bond Donors | ≤ 5 | 5 (one -NH₂ group, one -NHNH₂ group) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 (three N atoms, one O atom) | Yes |

| Log P | ≤ 5 | Predicted to be < 5 | Yes |

| Number of Violations | 0 | Excellent |

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with a high potential for good oral bioavailability.

Jorgensen's Rule of Three

This rule is another guideline used to predict oral bioavailability. It sets criteria for aqueous solubility (logS), Caco-2 cell permeability, and the number of primary metabolites. While specific experimental or advanced computational data for this compound is not available to fully assess against this rule, the principles are a key consideration in further drug development studies.

Mechanistic Studies of Biological Interactions Excluding Clinical Data

Enzyme Inhibition and Activation Studies

Modulation of Glutathione (B108866) Reductase Activity (Activation and Inhibition)

Glutathione reductase (GR) is a crucial enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH), a primary antioxidant. nih.gov The modulation of GR activity can significantly impact cellular redox balance. nih.govfrontiersin.org Extensive searches of available scientific literature did not yield specific studies investigating the direct effects of 2-(2-Aminophenylthio)acetohydrazide on the activation or inhibition of glutathione reductase. Therefore, its role in modulating this enzyme's activity remains uncharacterized.

Inhibition of Acetylcholinesterase (AChE) Enzyme

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov While related chemical structures like benzohydrazides have been investigated as potential AChE inhibitors, a thorough review of published research reveals no specific data on the acetylcholinesterase inhibitory activity of this compound. nih.govmdpi.com

Inhibition of Glutathione S-transferase (GST) Enzyme

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.govnih.gov Inhibition of GSTs is an area of interest, particularly in overcoming drug resistance in cancer cells. nih.gov Despite the importance of GST inhibitors, there are no available scientific studies specifically detailing the inhibitory effects of this compound on any isozymes of Glutathione S-transferase.

Inhibition of Alpha-Glucosidase and PTP1B

Alpha-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) are both significant targets in the management of type 2 diabetes and obesity. nih.govnih.gov Alpha-glucosidase inhibitors work by delaying carbohydrate digestion, while PTP1B inhibitors can enhance insulin (B600854) signaling. nih.govnih.gov A comprehensive literature search found no studies dedicated to evaluating the inhibitory potential of this compound against either alpha-glucosidase or PTP1B.

Understanding the direct effects of chemical agents on pathogenic bacteria is fundamental to the development of new antimicrobial therapies. In vitro studies provide the first indication of a compound's potential efficacy against specific bacterial strains.

In Vitro Antimicrobial Research at the Mechanistic Level

In Vitro Antifungal Activity Studies

No data is available in the reviewed literature regarding the in vitro antifungal properties of this compound against any fungal species.

Investigation of Virulence and Quorum-Sensing Inhibition Mechanisms

There are no studies present in the searched scientific databases that investigate the potential of this compound to inhibit virulence factors or interfere with quorum-sensing pathways in any bacterial species.

In Vitro Antitubercular Activity Studies (e.g., against Mycobacterium tuberculosis H37Rv strain)

No research could be located that evaluates the in vitro efficacy of this compound against Mycobacterium tuberculosis H37Rv or any other mycobacterial strains.

General In Vitro Antiviral Activity Studies

A search of virology research databases and journals did not yield any studies concerning the in vitro antiviral activity of this compound against any type of virus.

Conclusion and Future Research Directions

Synthesis of Current Academic Research Status

The academic landscape surrounding 2-(2-Aminophenylthio)acetohydrazide reveals it as a molecule of significant synthetic potential, primarily explored as a versatile precursor and ligand in coordination chemistry. While direct research on this specific compound is not extensively published, a robust body of literature on analogous acetohydrazide and thioether ligands provides a clear picture of its current status. The core of the research revolves around its function as a multi-dentate ligand for transition metal ions.

The synthesis of acetohydrazide derivatives is a well-established chemical transformation, and by extension, the preparation of this compound is straightforward. The typical synthesis involves the reaction of an ester, in this case, ethyl (2-aminophenylthio)acetate, with hydrazine (B178648) hydrate (B1144303). This method is efficient and provides a direct route to the hydrazide functional group.

The primary academic interest in this and related molecules lies in their ability to form stable coordination complexes with a variety of metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). redalyc.orgkoreascience.krnih.gov The ligand possesses multiple donor sites: the amino group on the phenyl ring, the thioether sulfur atom, the carbonyl oxygen of the hydrazide moiety, and the terminal hydrazinyl nitrogen. This allows it to act as a bidentate or tridentate ligand. Spectroscopic studies on similar complexes, such as those involving IR, NMR, and UV-Vis techniques, confirm the coordination of these donor atoms to the central metal ion. koreascience.kr For instance, a characteristic shift to a lower wavenumber of the C=O stretching frequency in the IR spectrum is a reliable indicator of the carbonyl oxygen's involvement in bonding. nih.gov

Furthermore, the hydrazide group serves as a convenient handle for further synthetic modifications. Condensation reactions with various aldehydes and ketones readily yield Schiff base derivatives. These resulting hydrazone ligands often exhibit enhanced coordination capabilities and modified biological activities compared to the parent hydrazide. redalyc.orgnih.gov The biological evaluation of metal complexes derived from similar hydrazide ligands has demonstrated a range of activities, including significant antimicrobial, antifungal, and, in some cases, anticancer properties. koreascience.krnih.govnih.gov The chelation of the metal ion is often found to enhance the biological efficacy of the organic ligand. redalyc.org

Table 1: Summary of Research on Analogous Acetohydrazide Ligands and their Complexes

| Research Area | Key Findings |

|---|---|

| Synthesis | Typically prepared via condensation of a corresponding ester with hydrazine hydrate. nih.gov |

| Coordination Chemistry | Acts as a multi-dentate ligand, coordinating through N, O, and S donor atoms. Forms stable complexes with various transition metals. redalyc.orgkoreascience.kr |

| Structural Analysis | Geometries of complexes (e.g., octahedral, square planar) are determined by the metal ion and the ligand's denticity. redalyc.orgkoreascience.kr |

| Biological Activity | Metal complexes often show enhanced antimicrobial and antifungal activity compared to the free ligand. redalyc.orgnih.gov Some derivatives exhibit potential as anticancer agents. nih.gov |

Identification of Emerging Trends and Unexplored Avenues

The current body of research points toward several emerging trends and significant unexplored avenues for this compound.

Emerging Trends:

One of the most prominent trends is the rational design of metal-based therapeutic agents. Research is moving beyond broad-spectrum antimicrobial screening towards developing complexes that can selectively target specific biomolecules, such as enzymes. nih.gov The structural similarity of hydrazone derivatives to known enzyme inhibitors suggests that Schiff bases of this compound could be designed as targeted drugs. nih.govresearchgate.net

Another emerging application is in the field of functional materials. Acetohydrazide derivatives have been successfully used to modify the surfaces of materials like cotton fabric, imparting antimicrobial properties. nih.gov This indicates a trend towards creating advanced textiles and surfaces with built-in biological activity.

Unexplored Avenues:

Systematic Coordination Chemistry: The coordination behavior of this compound itself has not been systematically studied. A comprehensive investigation of its complexes with a wide array of d-block and f-block (lanthanide) metal ions would be highly valuable. This would elucidate its preferred coordination modes, stereochemistries, and the stability of the resulting complexes.

Broad-Spectrum Bioactivity Screening: While related compounds show promise, the specific biological activity profile of this compound and its derivatives remains unknown. A thorough screening against a diverse panel of clinically relevant bacteria (including multi-drug resistant strains), fungi, and cancer cell lines is a critical next step. uokerbala.edu.iq

Precursor for Heterocyclic Synthesis: The molecule is an ideal starting material for the synthesis of various fused heterocyclic systems of potential pharmacological interest, such as derivatives of thiazole (B1198619), thiadiazole, and pyrimidine. dergipark.org.trresearchgate.netscielo.br The combination of the aminophenyl and acetohydrazide moieties provides multiple reactive sites for cyclization reactions.

Catalytic Applications: The metal complexes of this ligand have not been explored for their catalytic potential. The presence of soft (sulfur) and hard (nitrogen, oxygen) donor atoms could stabilize metal centers in various oxidation states, making them suitable candidates for catalyzing organic transformations.

Potential for Advanced Materials Science and Ligand Design in Research

The future research potential for this compound is particularly high in the realms of advanced ligand design and materials science.

Advanced Ligand Design: